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Compound of Interest

Compound Name: ONO-0740556

Cat. No.: B12398866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site of ONO-0740556, a
potent agonist, on the human lysophosphatidic acid receptor 1 (LPA1). The information is
compiled from structural and functional studies, offering a detailed understanding of the
molecular interactions that govern the potency and selectivity of this compound. This document
is intended to serve as a resource for researchers in pharmacology, structural biology, and drug
development.

Introduction to ONO-0740556 and the LPA1
Receptor

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) activated by
the bioactive lipid, lysophosphatidic acid (LPA). LPAL is a key therapeutic target for a range of
diseases, including fibrosis, cancer, and inflammation. ONO-0740556 is a potent synthetic
agonist of LPA1, designed as a more stable analog of LPA. Structural studies of the LPA1-
ONO-0740556 complex have provided critical insights into the precise binding mechanism and
have paved the way for the rational design of novel LPAl-targeting therapeutics.[1]

Quantitative Binding Data

The following table summarizes the quantitative data for ONO-0740556 binding to the human
LPA1 receptor.
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Parameter Value Assay Reference

NanoBiT G-protein
EC50 0.26 nM ] o [21[31[41[5]
dissociation assay

The ONO-0740556 Binding Pocket

The binding of ONO-0740556 to the LPAL receptor occurs in a well-defined pocket that is
divided into two main regions: a polar recognition site on the extracellular side and a
hydrophobic pocket within the transmembrane (TM) domain.[2] This dual-nature pocket
accommodates the amphipathic structure of ONO-0740556, with its polar head group and
hydrophobic tail.

Key Interacting Residues

The high-resolution cryo-electron microscopy structure of the LPA1-Gi complex bound to ONO-
0740556 has revealed the specific amino acid residues that are crucial for binding. These
interactions are detailed in the table below.

Interacting LPA1

ONO-0740556 Moiety ) Type of Interaction
Residue(s)

Phosphate Head Group K39 (N-terminus), R124 (TM3)  Salt Bridge

Glycerol Backbone Y34 (N-terminus) Hydrogen Bond

Aromatic Moiety L278 (TM6), L297 (TM7) CH-T1 Interaction, Hydrophobic

Acyl Chain W210 (TM5) CH-T1 Interaction, Hydrophobic

Detailed Molecular Interactions

The binding of ONO-0740556 is initiated by the recognition of its phosphate head group by a
positively charged region in the extracellular portion of the receptor. Specifically, two oxygen
atoms of the phosphate group form salt bridges with the side chains of K39 located in the N-
terminus and R124 in TM3. The glycerol backbone is further stabilized by a hydrogen bond with
Y34, also in the N-terminus.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/ono-0740556.html
https://www.bioscience.co.uk/product~1567064
https://www.probechem.com/products_ONO-0740556.html
https://www.medchemexpress.com/ono-0740556.html?locale=ja-JP
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.medchemexpress.com/ono-0740556.html
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The hydrophobic tail of ONO-0740556 extends deep into the transmembrane helical bundle. A
key feature of ONO-0740556 is the presence of an aromatic moiety in its acyl chain. This
aromatic ring is sandwiched between L278 in TM6 and L297 in TM7, with L297 forming a
significant CH-1t interaction. Further down the acyl chain, the C14 carbon engages in a CH-1t
interaction with W210 in TM5. These extensive hydrophobic interactions are critical for the high
potency of ONO-0740556.

Experimental Protocols

The characterization of the ONO-0740556 binding site has been facilitated by several key
experimental techniques. Detailed methodologies for these experiments are provided below.

NanoBiT G-protein Dissociation Assay

This assay is used to measure the activation of G-proteins by the LPAL receptor upon agonist
binding.

Principle: The assay utilizes a split-luciferase system (NanoBiT) where the Ga and GBy
subunits of the heterotrimeric G-protein are fused to the Large BiT (LgBIiT) and Small BiT
(SmBIT) fragments of the luciferase, respectively. In the inactive state, the G-protein is intact,
and the luciferase fragments are in close proximity, producing a luminescent signal. Upon
receptor activation by an agonist, the G-protein dissociates, leading to a decrease in
luminescence.

Protocol:

e Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10%
FBS. Cells are co-transfected with plasmids encoding for human LPAL, Ga-LgBiT, Gf3, and
SmBIT-Gy.

o Cell Seeding: Transfected cells are seeded into 96-well plates.

o Assay Preparation: The culture medium is replaced with a buffer (e.g., HBSS) containing a
luciferase substrate (e.g., coelenterazine h).

o Agonist Addition: A dilution series of ONO-0740556 is added to the wells.
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e Luminescence Measurement: The plate is read in a luminescence plate reader, and the
signal is monitored over time.

o Data Analysis: The decrease in luminescence is plotted against the agonist concentration to
determine the EC50 value.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to validate the role of specific amino acid residues in
the binding of ONO-0740556.

Principle: This technique involves introducing specific mutations into the gene encoding the
LPA1 receptor. The mutated receptors are then expressed in cells, and their ability to bind the
agonist and activate G-proteins is compared to the wild-type receptor.

Protocol:

o Primer Design: Primers containing the desired mutation are designed to anneal to the LPA1
plasmid.

o PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to
amplify the entire plasmid, incorporating the mutation.

o Template Digestion: The parental, non-mutated plasmid is digested using the Dpnl restriction
enzyme, which specifically targets methylated DNA (the parental plasmid is methylated,
while the newly synthesized plasmid is not).

o Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
e Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.

e Functional Assay: The mutated LPAL receptor is then tested in the NanoBiT G-protein
dissociation assay to assess the impact of the mutation on agonist potency.

Visualizations

The following diagrams illustrate key aspects of ONO-0740556 binding and LPA1 receptor
signaling.
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Caption: LPA1 Receptor Signaling Pathway.
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Caption: ONO-0740556 Binding and Activation Workflow.
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Caption: NanoBiT G-protein Dissociation Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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